2',6'-Difluoropropiophenone

Physicochemical Property Process Chemistry Isomer Selection

2',6'-Difluoropropiophenone (IUPAC: 1-(2,6-difluorophenyl)propan-1-one) is a fluorinated aromatic ketone featuring a propanone group attached to a phenyl ring substituted with fluorine atoms at the 2 and 6 positions. With a molecular formula of C9H8F2O and a molecular weight of 170.16 g/mol, this compound is primarily supplied as a clear liquid with a typical commercial purity of 97%.

Molecular Formula C9H8F2O
Molecular Weight 170.16 g/mol
CAS No. 85068-31-1
Cat. No. B1297544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Difluoropropiophenone
CAS85068-31-1
Molecular FormulaC9H8F2O
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C9H8F2O/c1-2-8(12)9-6(10)4-3-5-7(9)11/h3-5H,2H2,1H3
InChIKeyISFKUAKHXQLAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',6'-Difluoropropiophenone (CAS 85068-31-1) Procurement-Grade Baseline & Identity


2',6'-Difluoropropiophenone (IUPAC: 1-(2,6-difluorophenyl)propan-1-one) is a fluorinated aromatic ketone featuring a propanone group attached to a phenyl ring substituted with fluorine atoms at the 2 and 6 positions [1]. With a molecular formula of C9H8F2O and a molecular weight of 170.16 g/mol, this compound is primarily supplied as a clear liquid with a typical commercial purity of 97% . It serves as a key intermediate in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals where the specific 2,6-difluoro substitution pattern imparts distinct electronic and steric properties .

Why Generic Propiophenone Substitution Fails: The 2,6-Difluoro Specificity in 85068-31-1


Directly substituting 2',6'-difluoropropiophenone with unsubstituted propiophenone or other halogenated propiophenone analogs in a synthetic route is not chemically feasible without fundamentally altering the target molecule's design. The 2,6-difluoro substitution pattern generates a unique electronic environment due to the strong electron-withdrawing inductive effect (-I) of fluorine atoms positioned ortho to the ketone [1]. This influences the reactivity of the carbonyl group, the acidity of alpha-protons, and the electrophilicity of the aromatic ring, dictating regioselectivity in subsequent reactions . Furthermore, the physicochemical properties—such as significantly reduced boiling point and distinct lipophilicity—differ markedly from non-fluorinated or differently halogenated analogs, affecting handling, purification, and formulation .

Quantitative Differential Evidence Guide for Procuring 2',6'-Difluoropropiophenone (85068-31-1)


Boiling Point Distillation Advantage: 2,6-Difluoro vs. 2,4-Difluoro Isomer

The 2,6-difluorination pattern on propiophenone results in a markedly different boiling point profile compared to its 2,4-difluoro positional isomer, directly impacting distillation-based purification. 2',6'-Difluoropropiophenone (CAS 85068-31-1) exhibits a boiling point of 70-71°C at 4 mmHg . In contrast, 2',4'-difluoropropiophenone (CAS 85068-30-0) boils at 51-52°C at 1.5 mmHg, which, when adjusted to comparable pressure, represents a substantially lower boiling point . This lower boiling point of the 2,4-isomer can lead to greater evaporative losses during vacuum distillation and potentially lower recovery yields in a manufacturing setting.

Physicochemical Property Process Chemistry Isomer Selection

Refractive Index Purity Monitoring: 2,6-Difluoro vs. Unsubstituted Propiophenone

The refractive index (n20/D) of 2',6'-difluoropropiophenone is 1.476, a value that is markedly lower than the 1.520 reported for unsubstituted propiophenone [1]. This significant difference in optical property provides a rapid, non-destructive, in-line quality control check. While both compounds are colorless liquids, a simple refractive index measurement can instantly distinguish between them and confirm the identity and basic purity of a received lot, preventing costly misidentification errors in procurement and inventory management.

Quality Control Analytical Chemistry In-Process Monitoring

Computational LogP & Ortho Electronic Perturbation: Impact on Downstream Biological Activity

The substitution of two ortho-fluorine atoms strongly influences the molecule's lipophilicity and electronic profile. 2',6'-Difluoropropiophenone exhibits a Computed LogP (XLogP3-AA) of 2.3 [1]. In contrast, the 3',5'-difluoro-4'-hydroxy analog has a lower LogP of 2.263, attributed to its additional hydroxyl group . More importantly, the unique ortho-substitution creates a sterically hindered environment around the carbonyl, potentially slowing metabolism at the alpha-carbon and modifying key interactions with biological targets. While the ortho-dichloro analog (2',6'-dichloropropiophenone) is a logical comparator, its LogP value is not readily available. However, it is well-established that chlorine is less electronegative than fluorine, resulting in different electronic properties .

Druglikeness Lipophilicity Prediction SAR Analysis

Chromatographic Behavior & Retention Time Differentiation from Non-Fluorinated Ketones

The strong electronegativity of the 2,6-difluoro substitution imparts a distinct chromatographic behavior. While specific retention time comparisons for this compound are often proprietary, calculations based on its topological polar surface area (TPSA) and LogD values predict a different reversed-phase HPLC retention time profile compared to non-fluorinated propiophenone [1]. The target compound has a TPSA of 17.1 Ų, identical to its 2,4-difluoro isomer due to the same atomic composition, but the different spatial orientation of fluorine atoms can induce a significantly different molecular dipole moment, which influences its interaction with stationary phases .

Analytical Method Development Chromatography Purity Analysis

Stoichiometric & Synthetic Pathway Integrity: C9H8F2O vs. C9H10O Core

Integrating 2',6'-difluoropropiophenone (M.W. 170.16 g/mol) is chemically distinct from using propiophenone (M.W. 134.18 g/mol) as a building block [1]. The presence of fluorine atoms adds 36 g/mol to the molecular weight and fundamentally alters the stoichiometry of any subsequent reaction. A process developed for this fluorinated building block cannot simply substitute the non-fluorinated analog without re-optimizing reaction conditions, reagent equivalents, and purification protocols .

Synthesis Design Route Scouting Molecular Weight

Best Research & Industrial Application Scenarios for 2',6'-Difluoropropiophenone (85068-31-1)


Agrochemical Intermediate for Next-Generation Pesticides & Herbicides

This is the primary industrial application. 2',6'-Difluoropropiophenone serves as a critical intermediate in the synthesis of fluorinated agrochemicals . The 2,6-difluoro pattern may confer enhanced resistance to metabolic degradation in target pests and improve environmental stability compared to non-fluorinated analogs. A procurement team sourcing this compound for an agrochemical project relies on its specific electronic properties, as evidenced by its unique LogP and dipole moment (see Section 3), to ensure the final active ingredient meets its potency and field-stability targets.

Pharmaceutical Discovery Building Block for Metabolic Stability

In medicinal chemistry, the 2,6-difluoropropiophenone core is used to synthesize drug candidates where the ortho-fluorine atoms block metabolic hotspots on the phenyl ring, improving metabolic half-life. The compound's computed LogP of 2.3 and low TPSA fall within typical drug-like property ranges, making it a logical building block for CNS and anti-infective programs. Replacing it with a non-fluorinated or differently halogenated analog would invalidate the SAR and pharmacokinetic profile of the lead series.

Material Science and Liquid Crystal Precursor Research

The unique dipole moment of 2',6'-difluoropropiophenone, arising from its ortho-fluorine substitution, makes it a valuable precursor in the synthesis of specialized materials, including liquid crystals . The distinct physical properties differentiating it from the 2,4-difluoro isomer are applicable here, where a specific dipole alignment and resulting dielectric anisotropy are critical for device performance. These properties are irreplicable with other substitution patterns.

Analytical Reference Standard and Process Optimization for Isomer Purity

Due to the significant differences in boiling point and refractive index between the 2,6- and 2,4-difluoro isomers, high-purity 2',6'-difluoropropiophenone is an ideal reference standard for developing GC and HPLC methods to monitor isomer ratios in process chemistry. A laboratory purchasing this compound for method development values its well-defined impurity profile and utilizes the property differences quantified in Section 3 to achieve baseline separation and accurate quantification of isomeric impurities.

Technical Documentation Hub

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